molecular formula C12H18N2 B1307022 4-(2-Methylpiperidin-1-yl)aniline CAS No. 78335-25-8

4-(2-Methylpiperidin-1-yl)aniline

Cat. No.: B1307022
CAS No.: 78335-25-8
M. Wt: 190.28 g/mol
InChI Key: SBFZFFUJVDOEGX-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)aniline is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and an aniline group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)aniline typically involves the reaction of 2-methylpiperidine with aniline derivatives. One common method involves the nucleophilic substitution reaction where 2-methylpiperidine reacts with 4-chloronitrobenzene under basic conditions to form the intermediate 4-(2-Methyl-piperidin-1-yl)-nitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-piperidin-1-yl)-ethoxybenzene
  • 4-(2-Methyl-piperidin-1-yl)-methoxybenzene
  • 4-(2-Methyl-piperidin-1-yl)-propoxybenzene

Uniqueness

4-(2-Methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFZFFUJVDOEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione (24), 1.17 g (62.6% yield) of yellow solid is obtained from 1.2 g (4.25 mmol) of (4E)-6-bromo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and 0.97 g (5.10 mmol) of [4-(methylpiperidin-1-yl)phenyl]amine: mp 217-218° C.; MS (ESI) m/z 440.1-442.1 (M+H)+1
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6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
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0 (± 1) mol
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